
Methyl 2-amino-4-chlorobutanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-amino-4-chlorobutanoate;hydrochloride” is a chemical compound with the molecular formula C5H11Cl2NO2 . It is a derivative of butanoic acid, specifically a methyl ester with an amino and a chloro substituent .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-4-chlorobutanoate;hydrochloride” consists of a butanoate backbone with a methyl ester group at one end, a chloro substituent on the fourth carbon, and an amino group on the second carbon .Physical And Chemical Properties Analysis
“Methyl 2-amino-4-chlorobutanoate;hydrochloride” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the sources I found .Aplicaciones Científicas De Investigación
Molecular Docking and Spectroscopic Studies
Methyl 2-amino-4-chlorobutanoate hydrochloride and its derivatives are explored for their potential in molecular docking, indicating their role in inhibiting growth factors and possessing biological activities. Studies reveal their vibrational bands, molecular stability through NBO analysis, and nonlinear optical materials potential through dipole moment and hyperpolarizability assessments. These compounds are also studied for their electronic and optical properties, suggesting their importance in pharmacological research (Vanasundari et al., 2018).
Biosynthesis Pathways
Research into the biosynthesis of certain neurotoxins in cyanobacteria has implicated similar compounds in the formation of neurotoxic diaminomonocarboxylic acids. Understanding these pathways is crucial for addressing environmental sources of neurotoxins and their potential impacts on health (Nunn & Codd, 2017).
Electrochemical Oxidation
Studies on electrochemical oxidation processes, particularly in the degradation of organic pollutants, have investigated compounds related to Methyl 2-amino-4-chlorobutanoate hydrochloride. These studies aim to understand the degradation mechanisms of pollutants and the efficiency of various anodic materials in these processes, highlighting the environmental applications of these compounds (Santos et al., 2020).
Enzymatic Reduction
Research on the stereoselective reduction of β-keto esters by specific fungi demonstrates the production of key chiral intermediates with high optical purity, crucial for synthesizing pharmaceuticals. These findings underline the importance of Methyl 2-amino-4-chlorobutanoate hydrochloride and its derivatives in developing enantioselective synthesis methods for drug production (Patel et al., 1992).
Pharmaceutical Preservative and Sedative Hypnotic Studies
Chlorobutanol, a derivative, is extensively studied for its roles as a chemical preservative and sedative hypnotic, demonstrating the broad pharmaceutical applications of these compounds. Investigations into its mechanism of action, particularly its effects on voltage-gated sodium channels, provide insights into its analgesic properties and potential side effects (Kracke & Landrum, 2011).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-amino-4-chlorobutanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2.ClH/c1-9-5(8)4(7)2-3-6;/h4H,2-3,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJCRPOSFPLWAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-chlorobutanoate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

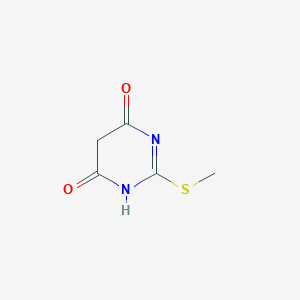
![3-[2-(1,3-Benzoxazol-2-ylamino)ethyl]-6-cyclopropylpyrimidin-4-one](/img/structure/B2473559.png)
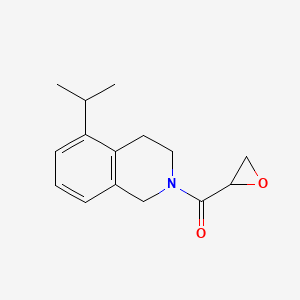
![N-(2-chlorobenzyl)-6-(1-(2-(cyclohexyl(methyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2473562.png)
![N-(1-Cyanocyclohexyl)-2-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2473564.png)
![2-[1-(4-Ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2473566.png)
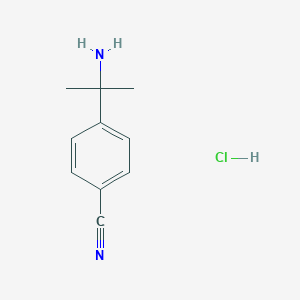
![(1S,6S)-6-Methyl-7-azabicyclo[4.2.0]octane](/img/structure/B2473570.png)
![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2473572.png)
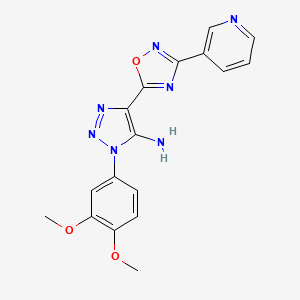
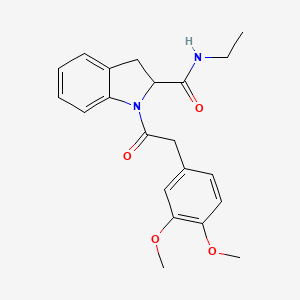
![7-Methyl-2-(3-morpholin-4-ylpropylamino)-3-(3-morpholin-4-ylpropyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2473576.png)
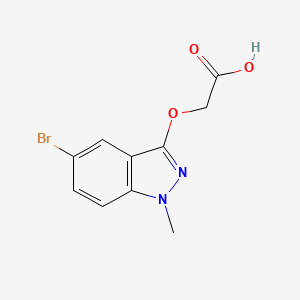
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2473578.png)